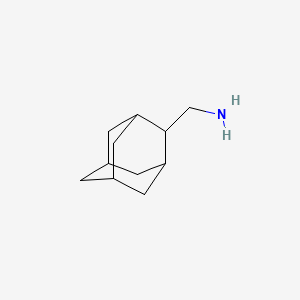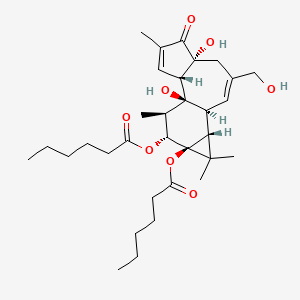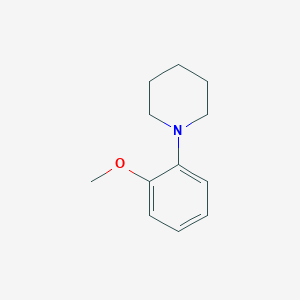
2-Adamantylméthanamine
Vue d'ensemble
Description
2-Adamantylmethanamine is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Adamantylmethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193494. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Adamantylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Adamantylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine
2-Adamantylméthanamine : a été étudiée pour son potentiel dans les systèmes de délivrance de médicaments. Sa structure lui permet de faire partie des liposomes, des cyclodextrines et des dendrimères qui sont utilisés pour la délivrance ciblée de médicaments . La capacité de ce composé à interagir avec les membranes biologiques en fait un candidat pour les études de reconnaissance de surface, qui sont cruciales dans le développement de nouvelles thérapies .
Science des Matériaux
Dans le domaine de la science des matériaux, This compound est valorisée pour ses propriétés chimiques telles que la nucléophilie et la basicité. Ces propriétés en font un élément de construction utile pour créer des molécules complexes, notamment des produits pharmaceutiques, agrochimiques et produits naturels . Son rôle dans la synthèse des polymères, des catalyseurs, des capteurs et des matériaux fonctionnels souligne sa polyvalence et son importance dans le développement de nouveaux matériaux pour diverses applications .
Science de l'Environnement
This compound : peut jouer un rôle dans la science de l'environnement par le développement de nanomatériaux. Les applications de la nanotechnologie, y compris celles impliquant des composés similaires, sont en cours de recherche pour la remédiation environnementale, telle que la purification de l'eau et la capture du carbone .
Chimie Analytique
En chimie analytique, des composés comme This compound peuvent faire partie des essais et des analyses chimiques. Par exemple, des composés apparentés ont été utilisés dans les essais HPLC pour mesurer les substances pharmaceutiques . La structure du composé pourrait potentiellement le rendre utile dans le développement de nouvelles méthodes analytiques.
Pharmacologie
This compound : et ses dérivés pourraient avoir des applications en pharmacologie, notamment dans le développement d'analgésiques et d'autres agents thérapeutiques . Ses propriétés biochimiques peuvent influencer la conception de médicaments avec une efficacité accrue et des effets secondaires réduits.
Biochimie
En biochimie, This compound pourrait être impliquée dans l'étude des amines biogéniques, qui sont essentielles à diverses fonctions physiologiques et jouent un rôle dans la régulation de la croissance, le contrôle de la pression artérielle et la conduction nerveuse . Comprendre les voies biochimiques et les interactions de ces composés peut conduire à des avancées en matière de santé et de nutrition.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as amantadine, primarily interact with the n-methyl-d-aspartate (nmda) receptors in the central nervous system . The role of these receptors is crucial in regulating synaptic plasticity and memory function.
Mode of Action
The exact mode of action of 2-Adamantylmethanamine is not fully understood. It is suggested that it might interact with its targets in a way similar to other adamantane derivatives. For instance, Amantadine, an adamantane derivative, is known to block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
For example, they can affect dopamine neurotransmission , which plays a significant role in reward, motivation, memory, and motor control.
Pharmacokinetics
The reduction of unsaturated nitriles containing the 2-adamantyl fragment has been studied, and it was found that the double bond and nitrile group were simultaneously reduced .
Result of Action
The potential pharmacological activity of the synthesized compounds shows that they can have antiviral, analgesic, and antidiabetic activity .
Action Environment
The action, efficacy, and stability of 2-Adamantylmethanamine can be influenced by various environmental factors. For instance, the presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process, and the 80–90% yield of the corresponding products is achieved only when the temperature is raised to 65 °C .
Propriétés
IUPAC Name |
2-adamantylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZRVWVFJSCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307623 | |
| Record name | 2-adamantylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42067-67-4 | |
| Record name | NSC193494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-adamantylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (adamantan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)







